molecular formula C8H8F3NO2 B1450618 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol CAS No. 170502-07-5

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

Cat. No.: B1450618
CAS No.: 170502-07-5
M. Wt: 207.15 g/mol
InChI Key: WIJGMAMOUIEZTH-UHFFFAOYSA-N
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Description

“2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol” is a chemical compound with the CAS Number: 170502-07-5 . It has a molecular weight of 207.15 and its IUPAC name is this compound .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including “this compound”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 207.15 .

Scientific Research Applications

Synthetic Methodologies

Researchers have explored various synthetic methodologies involving compounds structurally related to 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol. One notable study involves the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free [2+2] cycloaddition reaction with alkynes to synthesize substituted cyclobutenes at room temperature, showcasing a mild and facile uncatalyzed protocol (Alcaide et al., 2015). Another study describes the synthesis and crystal structure determination of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, highlighting the compound's crystallization and instability in crystal form (Percino et al., 2006).

Fungicidal Applications

A series of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, structurally similar to the compound , were synthesized and evaluated for their fungicidal activity. These compounds demonstrated potential in pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).

Coordination Chemistry

Research on lithium 3-trifluoromethyl-1,3-diketonates with pyridyl substituents provides insights into the coordination modes and crystal structures of such compounds, revealing a polymeric structure with lithium cations in various coordination environments. This study underscores the significance of 1,3-diketonate groups in chelation and bridge formation (Slepukhin et al., 2019).

Electroluminescence and OLEDs

Compounds related to this compound have been investigated for their potential in organic light-emitting diodes (OLEDs). Studies on Pt(II) complexes with pyridinyl pyrazolate chelates revealed their mechanoluminescent properties and their application in efficient OLEDs, showcasing the influence of molecular architecture on the optical and electrooptic responses of these materials (Huang et al., 2013).

Corrosion Inhibition

Research into Schiff base complexes of metals such as cadmium with pyridyl moieties has shown these compounds' efficacy in inhibiting corrosion on mild steel, offering a bridge between coordination chemistry and materials engineering. This work highlights the potential of such complexes in corrosion protection applications (Das et al., 2017).

Future Directions

The future directions for “2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol” and similar compounds seem promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Biochemical Analysis

Biochemical Properties

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This interaction highlights the compound’s potential in modulating biochemical pathways related to collagen production and maintenance.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to reduce the content of hydroxyproline, a major component of collagen, in the presence of certain concentrations . This indicates its potential role in regulating cellular processes related to collagen synthesis and degradation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of enzymes such as collagen prolyl-4-hydroxylase by binding to their active sites, thereby preventing the conversion of proline residues into hydroxyproline . This inhibition leads to a decrease in collagen synthesis, which can have various downstream effects on cellular function and tissue integrity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on collagen prolyl-4-hydroxylase over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and tissue integrity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation . The compound’s inhibitory effects on collagen prolyl-4-hydroxylase suggest its potential role in modulating metabolic flux and metabolite levels associated with collagen production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to selectively target collagen-producing cells underscores its potential in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization ensures that the compound exerts its inhibitory effects on collagen prolyl-4-hydroxylase within the appropriate cellular context.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJGMAMOUIEZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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